1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of ionic liquids. These are salts in the liquid state at relatively low temperatures, typically below 100°C. Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-butyl-2,3-dihydro-1H-imidazole with 3-phenylpropyl chloride in the presence of a base, followed by quaternization with methyl chloride . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The phenylpropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Substituted imidazolium salts.
Oxidation: Phenylpropyl ketones or carboxylic acids.
Reduction: Imidazoline derivatives.
Scientific Research Applications
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other molecules in solution .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the phenylpropoxy group, resulting in different solubility and reactivity properties.
1-Butyl-3-ethylimidazolium chloride: Another similar compound with an ethyl group instead of the phenylpropoxy group, affecting its physical and chemical properties.
Uniqueness
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the phenylpropoxy group, which enhances its solubility in organic solvents and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
215301-16-9 |
---|---|
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-butyl-3-(3-phenylpropoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-2-3-11-18-12-13-19(15-18)16-20-14-7-10-17-8-5-4-6-9-17;/h4-6,8-9,12-13H,2-3,7,10-11,14-16H2,1H3;1H |
InChI Key |
RHWWMYBWJKKOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)COCCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.